5-Ethynyluridine
Overview
Description
5-Ethynyluridine (5-EU) is an alkyne-containing metabolic labeling reagent used to detect global RNA transcription temporally and spatially in both in-vitro and in-vivo . It is a potent cell-permeable nucleoside that can be used to label newly synthesized RNA .
Synthesis Analysis
5-Ethynyluridine is incorporated into nascent RNAs during active RNA synthesis. The uridine analogues are taken up by cells, converted to nucleotide phosphates, and then incorporated into nascent RNAs by all three RNA polymerases . This alkyne-bearing metabolic labeling reagent can be used to measure RNA synthesis in proliferating cells .Molecular Structure Analysis
The molecular formula of 5-Ethynyluridine is C11H12N2O6 . It is a nucleoside analog of uracil and is incorporated into RNA during active RNA synthesis .Chemical Reactions Analysis
5-Ethynyluridine is incorporated into RNA during active RNA synthesis. Detection of the incorporated EU is based on a powerful click chemical reaction that utilizes bio-orthogonal or biologically unique moieties, specifically azides and alkynes .Physical And Chemical Properties Analysis
5-Ethynyluridine has a molecular weight of 268.22 and its CAS number is 69075-42-9 .Scientific Research Applications
RNA Synthesis Monitoring
5-Ethynyluridine is a nucleoside analog of uracil and is incorporated into RNA during active RNA synthesis. It serves as a novel alternative to bromo uridine (BrU) for directly imaging nascent global RNA transcription both in vitro and in vivo . This application is crucial for understanding RNA dynamics and function in cellular processes.
Neuroscience Research
EU labeling has been used to detect changes in transcription in nervous system disorders. For instance, it can reveal reduced transcription in Purkinje cell degeneration mouse mutants. However, it’s important to note that EU can induce neurodegeneration if used inappropriately . This highlights the delicate balance required in its application in neuroscience.
Cell Proliferation Studies
In cell biology, 5-Ethynyluridine is used to measure de novo RNA synthesis in proliferating cells. It’s a cell-permeable compound that incorporates into nascent RNA, replacing its natural analog uridine, which is a critical indicator of cell growth and division .
Click Chemistry Applications
EU contains an alkyne group that reacts with azide-containing detection reagents to form a stable triazole ring. This click chemistry reaction is highly selective and specific, allowing for the sensitive detection of EU-labeled molecules in complex biological samples . This method is widely used in bioconjugation and the development of diagnostic tools.
Drug Discovery and Development
The ability to monitor RNA synthesis can be pivotal in drug discovery, where EU labeling can help assess the impact of new therapeutic compounds on RNA expression and function. This application can lead to the identification of potential drug targets and the evaluation of drug efficacy .
Cancer Research
EU’s role in monitoring RNA synthesis makes it a valuable tool in cancer research, where it can be used to study the transcriptional changes that occur in cancer cells. This can provide insights into the mechanisms of oncogenesis and the effects of anti-cancer treatments .
Stress Response Studies
EU labeling can visualize changes in transcription under conditions of cellular stress, such as DNA damage or oxidative stress. This application is significant for understanding how cells respond to and recover from various stressors .
Developmental Biology
In developmental biology, EU can be used to trace RNA synthesis during different stages of embryonic development. This helps in mapping gene expression patterns and understanding the regulation of developmental processes .
Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBIPKYTBFWHH-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyluridine | |
CAS RN |
69075-42-9 | |
Record name | 5-Ethynyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ETHYNYLURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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